molecular formula C27H41N5O6 B14205368 L-Leucyl-L-tryptophyl-L-threonyl-L-leucine CAS No. 845510-15-8

L-Leucyl-L-tryptophyl-L-threonyl-L-leucine

Katalognummer: B14205368
CAS-Nummer: 845510-15-8
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: AOHUGHYJKOYJOQ-FWNUTNIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-tryptophyl-L-threonyl-L-leucine is a tetrapeptide composed of the amino acids leucine, tryptophan, and threonine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in biological processes and their potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tryptophyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-tryptophyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under certain conditions, leading to the formation of kynurenine or other oxidation products.

    Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tryptophan residue.

    Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds if present.

    Substitution: Amino acid substitution can be achieved using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.

    Reduction: Reduction reactions typically do not alter the peptide backbone but may affect side chains.

    Substitution: Substitution reactions result in peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-tryptophyl-L-threonyl-L-leucine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-tryptophyl-L-threonyl-L-leucine involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors or enzymes, modulating their activity. For example, they may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucyl-L-tryptophyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups and interactions compared to similar peptides

Eigenschaften

CAS-Nummer

845510-15-8

Molekularformel

C27H41N5O6

Molekulargewicht

531.6 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H41N5O6/c1-14(2)10-19(28)24(34)30-21(12-17-13-29-20-9-7-6-8-18(17)20)25(35)32-23(16(5)33)26(36)31-22(27(37)38)11-15(3)4/h6-9,13-16,19,21-23,29,33H,10-12,28H2,1-5H3,(H,30,34)(H,31,36)(H,32,35)(H,37,38)/t16-,19+,21+,22+,23+/m1/s1

InChI-Schlüssel

AOHUGHYJKOYJOQ-FWNUTNIYSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.